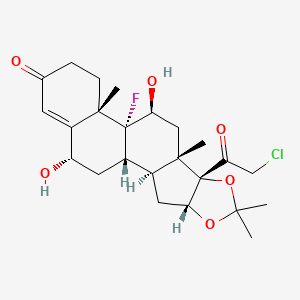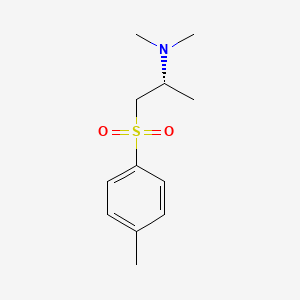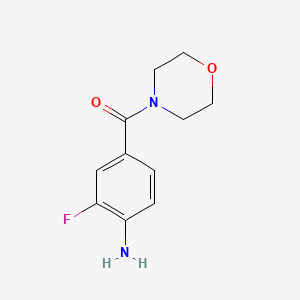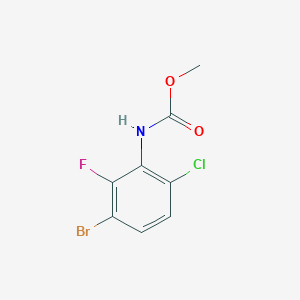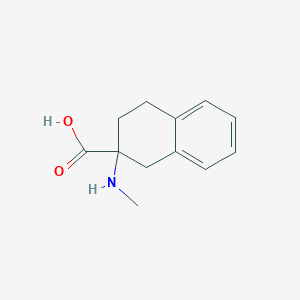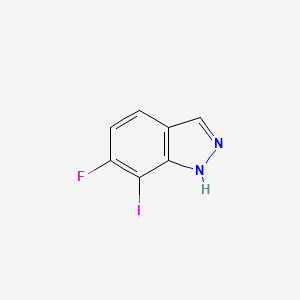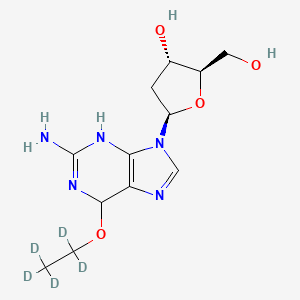
O6-Ethyl-2'-deoxyguanosine-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O6-Ethyl-2’-deoxyguanosine-d5 is a labeled nucleoside analog used primarily in scientific research. It is a derivative of O6-ethyl-2’-deoxyguanosine, where the hydrogen atoms are replaced with deuterium (d5). This compound is often utilized in studies involving DNA damage and repair mechanisms, as well as in the investigation of mutagenic and carcinogenic processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O6-Ethyl-2’-deoxyguanosine-d5 typically involves the alkylation of 2’-deoxyguanosine with ethylating agents in the presence of deuterium. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as sodium hydride (NaH). The reaction is carried out under controlled temperatures to ensure the selective ethylation at the O6 position.
Industrial Production Methods
Industrial production of O6-Ethyl-2’-deoxyguanosine-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality and yield.
化学反应分析
Types of Reactions
O6-Ethyl-2’-deoxyguanosine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ethyl group or other parts of the molecule.
Substitution: The ethyl group at the O6 position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield O6-ethyl-2’-deoxyguanosine derivatives with additional oxygen-containing functional groups.
科学研究应用
O6-Ethyl-2’-deoxyguanosine-d5 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleoside analogs and their chemical behavior.
Biology: Investigates DNA damage and repair mechanisms, particularly the effects of alkylation on DNA.
Medicine: Explores the mutagenic and carcinogenic potential of alkylated nucleosides, contributing to cancer research.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting DNA damage and repair pathways.
作用机制
O6-Ethyl-2’-deoxyguanosine-d5 exerts its effects by incorporating into DNA, where it can interfere with normal base pairing and replication processes. The ethyl group at the O6 position can cause mispairing during DNA replication, leading to mutations. This compound is often used to study the molecular targets and pathways involved in DNA repair mechanisms, such as the role of O6-methylguanine-DNA methyltransferase (MGMT) in removing alkyl groups from DNA.
相似化合物的比较
Similar Compounds
O6-Methyl-2’-deoxyguanosine: Another alkylated nucleoside analog used to study DNA damage and repair.
O6-Benzyl-2’-deoxyguanosine: Used in similar research applications but with a benzyl group instead of an ethyl group.
Uniqueness
O6-Ethyl-2’-deoxyguanosine-d5 is unique due to its deuterium labeling, which allows for more precise tracking and analysis in experimental studies. The ethyl group at the O6 position also provides specific insights into the effects of alkylation on DNA structure and function, distinguishing it from other alkylated nucleosides.
属性
分子式 |
C12H19N5O4 |
|---|---|
分子量 |
302.34 g/mol |
IUPAC 名称 |
(2R,3S,5R)-5-[2-amino-6-(1,1,2,2,2-pentadeuterioethoxy)-3,6-dihydropurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H19N5O4/c1-2-20-11-9-10(15-12(13)16-11)17(5-14-9)8-3-6(19)7(4-18)21-8/h5-8,11,18-19H,2-4H2,1H3,(H3,13,15,16)/t6-,7+,8+,11?/m0/s1/i1D3,2D2 |
InChI 键 |
UQEKXBPUUBIVAY-FPPZJUSISA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1C2=C(NC(=N1)N)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O |
规范 SMILES |
CCOC1C2=C(NC(=N1)N)N(C=N2)C3CC(C(O3)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 4-[5-bromo-6-(2-chloropyridin-4-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13847220.png)
![(2S)-N-[(2S,3R)-4-[(3S,4aR,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B13847222.png)


![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(4-cyclopentyl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B13847244.png)
